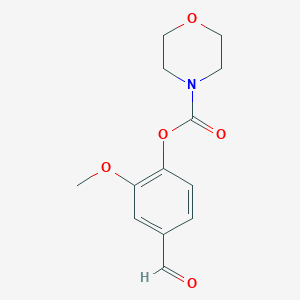

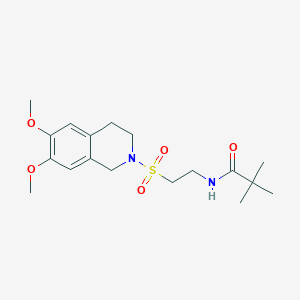

![molecular formula C19H20BrN3O4S B3016624 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 475158-21-5](/img/structure/B3016624.png)

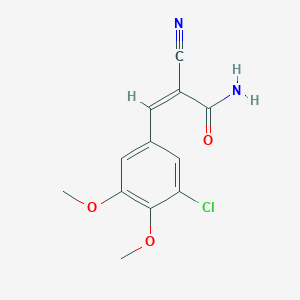

3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide" is a structurally complex molecule that appears to be related to the imidazo[2,1-b]thiazole family. This family of compounds has been studied for various biological activities, including their role as serotonin-3 receptor antagonists and their immunological effects on human T lymphocytes.

Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives has been reported in the literature. For instance, a potent serotonin-3 receptor antagonist, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, was synthesized and tritiated for use as a pharmacological tool in both in vitro and in vivo studies . Another study developed a synthetic program to introduce various functional groups into the imidazo[2,1-b]thiazole scaffold, resulting in about 40 substituted derivatives with potential immunological effects . These syntheses often involve the introduction of aryl, ester, acid, and hydrazide groups to modulate biological activity.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is critical for their biological activity. Structural parameters such as the presence of an aryl moiety with methoxy or nitro groups and an ethyl ester on specific positions of the core structure have been found to be favorable for immunological activity . The presence of these substituents can significantly influence the efficacy of these compounds in modulating receptor expression.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted with a nitropyridine group and reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles . The nature of the substituents, such as bromo, methyl, or methoxy groups, can influence the outcome of these rearrangements, leading to different ratios of reaction products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds in the imidazo[2,1-b]thiazole series have shown the ability to penetrate the blood-brain barrier, suggesting good central nervous system penetrability . The introduction of various functional groups can also affect the solubility, stability, and overall drug-likeness of these molecules .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The compound has been synthesized through condensation reactions involving phenacyl bromides and other nitrogen-containing compounds, characterized by various spectroscopic methods including IR, NMR, and LCMS. This process is fundamental for understanding the molecular structure and properties of the compound (Kundapur, Sarojini, & Narayana, 2012).

Applications in Medicinal Chemistry

- The compound belongs to a class of chemicals known for their potential in medicinal chemistry. Research has shown that similar compounds exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic effects against cancer and non-cancer cells (Meriç, Incesu, & Hatipoğlu, 2008).

Pharmaceutical Development

- The structural features of this compound suggest its potential in the development of new pharmacological agents. Studies involving similar compounds have shown promising results in anti-inflammatory and antimicrobial activities, paving the way for further research in drug discovery and pharmaceutical applications (Slyvka, Saliyeva, & Vovk, 2022).

Potential in Material Science

- Compounds with a similar structure have been explored in material science for their unique properties, which can be utilized in the development of new materials with specific characteristics (Guseinov et al., 2020).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N3O4S.BrH/c1-26-17-9-7-15(8-10-17)20-13-19(23,21-11-2-12-27-18(20)21)14-3-5-16(6-4-14)22(24)25;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXXQCLVTHCPGC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

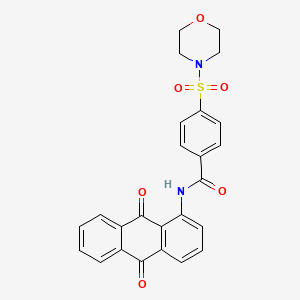

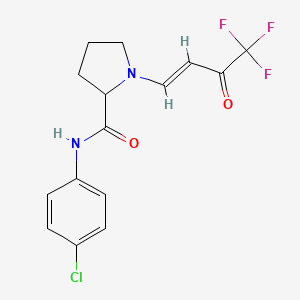

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)